(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hcl
Description
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane HCl is a hydrochloride salt of a polyhydroxylated azepane derivative. The compound features a seven-membered azepane ring with four hydroxyl groups in a stereospecific (3S,4S,5S,6S) configuration. This structural motif places it within the broader class of iminosugars, which are known for mimicking monosaccharide moieties and inhibiting carbohydrate-processing enzymes such as glycosidases or glycosyltransferases. The hydrochloride salt enhances solubility in aqueous environments, making it suitable for pharmacological applications .
Properties
IUPAC Name |
(3S,4S,5S,6S)-azepane-3,4,5,6-tetrol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4.ClH/c8-3-1-7-2-4(9)6(11)5(3)10;/h3-11H,1-2H2;1H/t3-,4-,5-,6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBGXSDFDJMWFZ-DEZHIRTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(CN1)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@H](CN1)O)O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of an appropriate starting material, such as a protected azepane derivative.
Deprotection: The protecting groups are removed under acidic or basic conditions to yield the desired tetrahydroxyazepane.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or amines using reagents like thionyl chloride or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, and various amines.
Major Products Formed
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halides, ethers, or amines.
Scientific Research Applications
(3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in enzyme inhibition and as a ligand for protein binding studies.
Medicine: Investigated for its potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several iminosugars and azasugars, including 1-deoxynojirimycin (DNJ), miglitol, and miglustat. Key comparisons are summarized below:
| Parameter | (3S,4S,5S,6S)-3,4,5,6-Tetrahydroxyazepane HCl | 1-Deoxynojirimycin (DNJ) | Miglitol | Miglustat |
|---|---|---|---|---|
| Core Structure | Azepane ring (7-membered) | Piperidine (6-membered) | Valiolamine derivative | Piperidine (6-membered) |
| Hydroxyl Groups | 4 (3,4,5,6 positions) | 4 (2,3,4,5 positions) | 3 (variable positions) | 2 (3,4 positions) |
| Stereochemistry | (3S,4S,5S,6S) | (2R,3R,4R,5S) | (2R,3S,4R,5S) | (3R,4R) |
| Solubility (HCl Salt) | High | Moderate (free base) | High (free base) | Low (free base) |
| Primary Target | α-Glucosidases | α/β-Glucosidases | Intestinal α-glucosidases | Glucosylceramide synthase |
| Therapeutic Use | Under investigation (preclinical) | Antiviral, diabetes | Type 2 diabetes | Gaucher disease |
Mechanistic and Bioactivity Differences
- Ring Size and Flexibility: The seven-membered azepane ring confers greater conformational flexibility compared to six-membered DNJ or miglitol.
- Hydroxylation Pattern : The tetrahydroxy configuration enhances hydrogen-bonding interactions with catalytic residues in glycosidases. However, miglitol’s valiolamine-derived structure prioritizes intestinal enzyme inhibition, while miglustat’s reduced hydroxylation targets lipid metabolism .
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 datasets) suggests that compounds with similar hydroxylation patterns and ring sizes cluster together, correlating with shared targets like lysosomal enzymes or ER stress pathways .
Toxicity and Substructure Correlations
Data mining approaches (e.g., frequent substructure analysis) highlight that polyhydroxylated azepanes lack aromatic or planar substructures linked to carcinogenicity in other iminosugars.
Research Findings and Implications
- Enzyme Inhibition : In vitro assays demonstrate IC₅₀ values of 12 µM for α-glucosidase inhibition, comparable to DNJ (8 µM) but with longer residence time due to ring flexibility .
- Pharmacokinetics : The hydrochloride salt improves oral bioavailability (∼75% in murine models) vs. miglustat (∼35%), attributed to enhanced solubility .
- Therapeutic Potential: Preclinical studies suggest efficacy in lysosomal storage disorders (e.g., Pompe disease) due to dual inhibition of glycogenolysis and lipid metabolism pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
